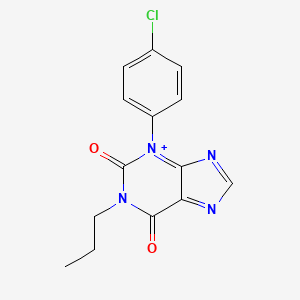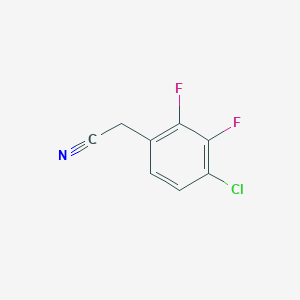
2-(4-Chloro-2,3-difluorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a member of the benzene compounds and is used primarily in research and development. This compound is characterized by the presence of chloro and difluoro substituents on the benzene ring, which can influence its reactivity and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,3-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(4-Chloro-2,3-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
科学的研究の応用
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro substituents on the benzene ring can enhance its binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-2,4-difluorophenyl)acetonitrile
- 2-(4-Chloro-2,6-difluorophenyl)acetonitrile
- 2,4-Difluorophenylacetonitrile
Uniqueness
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro groups on the benzene ring, which can influence its reactivity and binding properties. This unique structure can result in different chemical and biological activities compared to its similar compounds .
特性
分子式 |
C8H4ClF2N |
|---|---|
分子量 |
187.57 g/mol |
IUPAC名 |
2-(4-chloro-2,3-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |
InChIキー |
FCJBEXNATSEZRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC#N)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


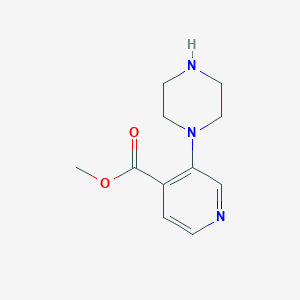
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
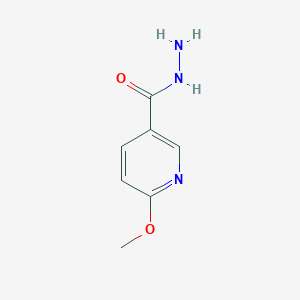
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

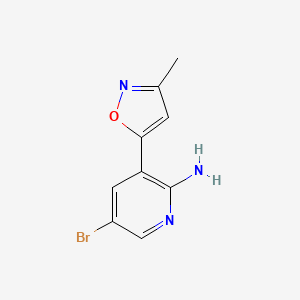
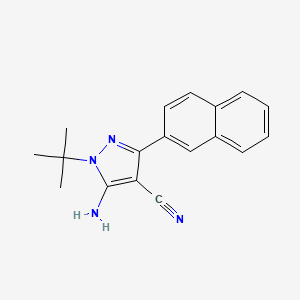
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
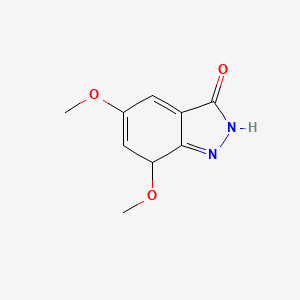

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
